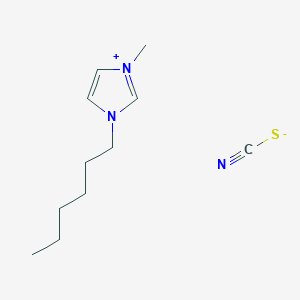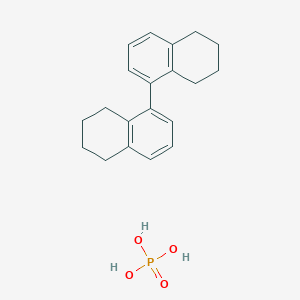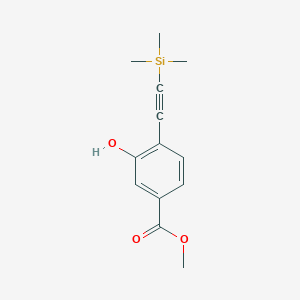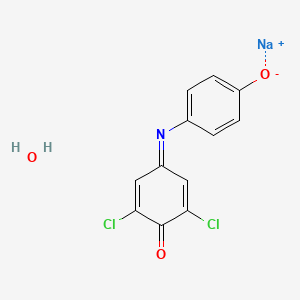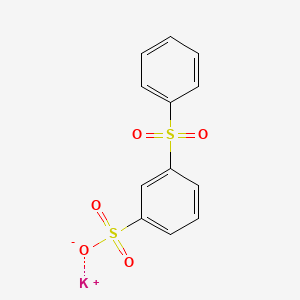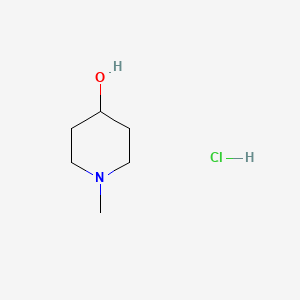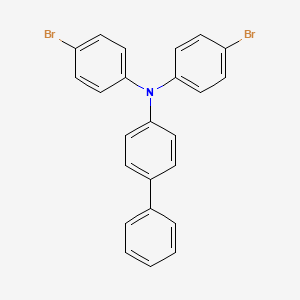
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid
概要
説明
“(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid” is a chemical compound with the empirical formula C8H9BO4 . It is also known by several synonyms, including 4-Carbomethoxyphenylboronic acid, 4-Carbomethoxybenzeneboronic acid, 4-Methoxycarbonylbenzeneboronic acid, 4-borono-benzoic acid 1-methyl ester, p-(Methoxycarbonyl)boronic acid, p-(Methoxycarbonyl)phenylboronic acid, p-borono-benzoic acid methyl ester, Methyl 4-boronobenzoate, and Methyl p-boronobenzoate .
Molecular Structure Analysis
The molecular weight of this compound is 179.97 . The SMILES string representation of its structure is COC(=O)c1ccc(cc1)B(O)O . Unfortunately, the search results do not provide more detailed information about its molecular structure.Chemical Reactions Analysis
This compound is used as a reagent in various chemical reactions, including Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, One-pot ipso-nitration of arylboronic acids, and Copper-catalyzed nitration .Physical And Chemical Properties Analysis
This compound is a white to light yellow powder . It has a melting point of 197-200 °C . It is insoluble in water but soluble in methanol .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of 3-Methyl-4-(methoxycarbonyl)phenylboronic acid, focusing on several unique applications:
Tandem-type Pd(II)-catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
This compound is used as a reagent in a tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence. This process is significant in the synthesis of complex molecules, as it allows for the formation of carbon-nitrogen bonds, which are essential in many organic compounds .
Copper-mediated Ligandless Aerobic Fluoroalkylation
It serves as a reagent in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides. This application is crucial for introducing fluoroalkyl groups into aromatic compounds, which can alter their chemical and physical properties for use in pharmaceuticals and agrochemicals .
One-pot Ipso-nitration of Arylboronic Acids
The compound is involved in one-pot ipso-nitration of arylboronic acids. Nitration is an essential step in the synthesis of various aromatic compounds that are used in dyes, pharmaceuticals, and explosives .
Copper-catalyzed Nitration
Similar to the previous application, this compound is used in copper-catalyzed nitration reactions. The use of copper as a catalyst can offer a more environmentally friendly and potentially more efficient route to nitration .
Suzuki-Miyaura Cross-coupling Reaction
This boronic acid is a reagent in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds in organic synthesis. This reaction is pivotal in the pharmaceutical industry for constructing complex molecular architectures .
Chromatography or Mass Spectrometry Applications
It has applications in chromatography or mass spectrometry, where it may be used in sample preparation or manipulation. These techniques are fundamental for analyzing complex mixtures and identifying individual components within them .
Safety and Hazards
作用機序
Target of Action
The primary targets of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid are biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions and the neurotransmitter dopamine . These targets possess polyhydroxy motifs, which allow boronic acids to form reversible covalent bonds with them .
Mode of Action
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is facilitated by the vacant p-orbital centered on the boron atom of the boronic acid, which readily establishes these bonds . The presence of the methoxy group on the carbonyl removes hydrogen-bond donation of the carboxylic acid seen in related structures .
Biochemical Pathways
The action of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid affects various biochemical pathways. It is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It also participates in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . Furthermore, it is involved in one-pot ipso-nitration of arylboronic acids and copper-catalyzed nitration .
Pharmacokinetics
The pharmacokinetics of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid involve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that boronic acids and their esters are only marginally stable in water , which could influence their bioavailability.
Result of Action
The molecular and cellular effects of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid’s action are primarily due to its interactions with its targets. For instance, it can cause changes in the structure and function of proteins and other biomolecules that contain diol groups . It also plays a role in various chemical reactions, contributing to the synthesis of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
Action Environment
The action, efficacy, and stability of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid can be influenced by environmental factors. For example, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and action of this compound.
特性
IUPAC Name |
(4-methoxycarbonyl-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZEYJXDZSLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

